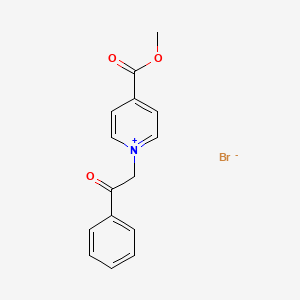![molecular formula C13H13N3OS B14149828 N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide CAS No. 899392-36-0](/img/structure/B14149828.png)
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide is a chemical compound with the molecular formula C₁₃H₁₃N₃OS. It is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a carbamothioyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide typically involves the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the carbamothioyl derivative. Finally, the compound is acetylated using acetic anhydride to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted quinoline derivatives.
科学研究应用
作用机制
The mechanism of action of N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The compound’s quinoline ring allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
- N-(2-methylquinolin-8-yl)benzamide
- 2-(2-methylquinolin-8-yl)oxyacetohydrazide
- (E)-1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one
Uniqueness
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide stands out due to its unique combination of a quinoline ring with a carbamothioyl group. This structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds.
属性
CAS 编号 |
899392-36-0 |
|---|---|
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC 名称 |
N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H13N3OS/c1-8-6-7-10-4-3-5-11(12(10)14-8)16-13(18)15-9(2)17/h3-7H,1-2H3,(H2,15,16,17,18) |
InChI 键 |
CUHNIQAYZLOBSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C)C=C1 |
溶解度 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


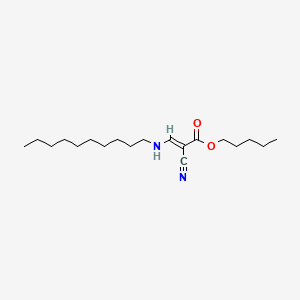
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
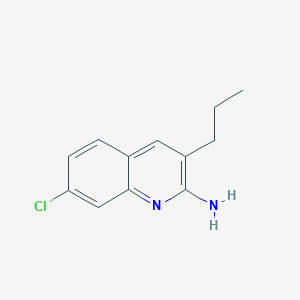
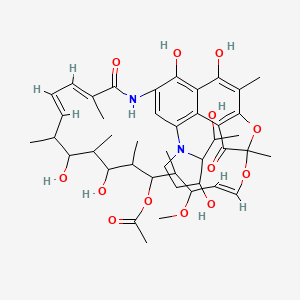
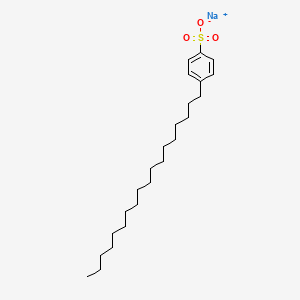

![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)

![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
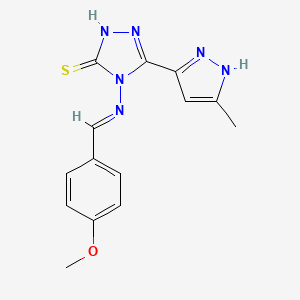

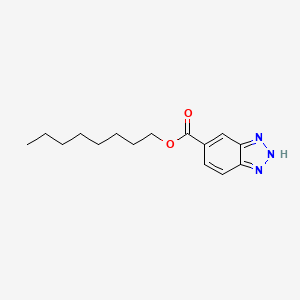
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
